molecular formula C33H27N3O2S2 B2573586 5-cyano-2-methyl-N-(2-methylphenyl)-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide CAS No. 277756-60-2

5-cyano-2-methyl-N-(2-methylphenyl)-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide

Cat. No. B2573586
CAS RN: 277756-60-2
M. Wt: 561.72
InChI Key: WRKNLUDFHCWWSP-UHFFFAOYSA-N
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Description

5-cyano-2-methyl-N-(2-methylphenyl)-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C33H27N3O2S2 and its molecular weight is 561.72. The purity is usually 95%.
BenchChem offers high-quality 5-cyano-2-methyl-N-(2-methylphenyl)-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyano-2-methyl-N-(2-methylphenyl)-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophene Analogues and Carcinogenicity

A study by Ashby et al. (1978) explored the carcinogenicity of thiophene analogues of benzidine and 4-aminobiphenyl. They synthesized and evaluated compounds for potential carcinogenicity, suggesting that thiophene-containing compounds may have significant biological activities, including carcinogenic potential. This indicates that compounds with thiophene units, similar to the query compound, could have biological activities worthy of investigation for their effects and mechanisms of action in biological systems (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).

Stereochemistry and Pharmacological Profile

Veinberg et al. (2015) discussed the importance of stereochemistry in the pharmacological profile of phenylpiracetam and its derivatives. They highlighted the direct relationship between the configuration of stereocenters and biological properties. This suggests that the stereochemistry of complex molecules like the query compound could significantly influence their biological activity and potential applications in central nervous system therapeutics (Veinberg, G., Vavers, E., Orlova, N., et al., 2015).

Cytochrome P450 Isoforms Inhibition

Khojasteh et al. (2011) reviewed chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, highlighting the critical role of specific inhibitors in deciphering the involvement of CYP isoforms in drug metabolism. This research area could be relevant for compounds like the query, given their potential interactions with drug metabolism pathways and the importance of understanding such interactions for therapeutic applications (Khojasteh, S. C., Prabhu, S., Kenny, J., Halladay, J., & Lu, A. Y., 2011).

Antitubercular Activity of Derivatives

Asif (2014) evaluated derivatives of isonicotinoylhydrazinecarboxamide for their antitubercular activity against various Mycobacterium species. This study indicates the potential of structurally complex compounds to serve as leads for developing new antitubercular agents (Asif, M., 2014).

Antimicrobial Compounds from Cyanobacteria

Swain et al. (2017) reviewed cyanobacterial compounds with antimicrobial activities, underscoring the diversity of chemical structures in natural products with potential therapeutic applications. This review suggests that compounds with complex structures, including those with sulfur-containing moieties like the query compound, could have significant antimicrobial properties (Swain, S. S., Paidesetty, S. K., & Padhy, R., 2017).

properties

IUPAC Name

5-cyano-2-methyl-N-(2-methylphenyl)-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27N3O2S2/c1-21-9-6-7-12-27(21)36-32(38)30-22(2)35-33(26(19-34)31(30)29-13-8-18-39-29)40-20-28(37)25-16-14-24(15-17-25)23-10-4-3-5-11-23/h3-18,31,35H,20H2,1-2H3,(H,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKNLUDFHCWWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CS3)C#N)SCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyano-2-methyl-N-(2-methylphenyl)-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide

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